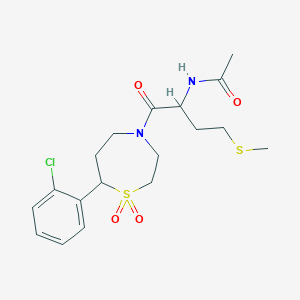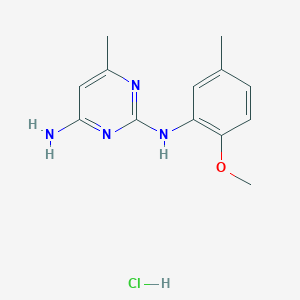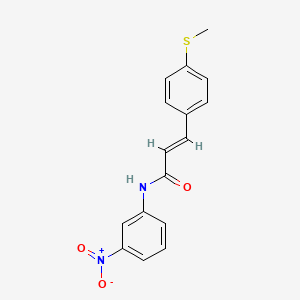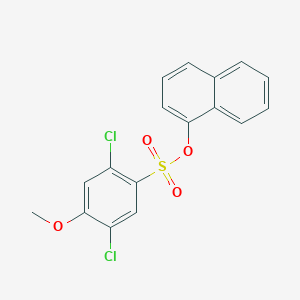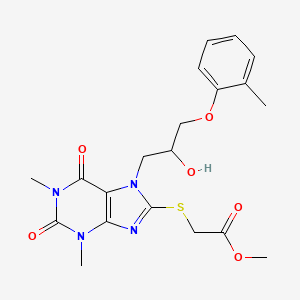![molecular formula C19H19ClFN3O5S2 B3018126 N-(3-chloro-4-fluorophenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide CAS No. 898425-44-0](/img/structure/B3018126.png)
N-(3-chloro-4-fluorophenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a chloro-fluorophenyl group, a thiophene group, a sulfonyl group, and a spirocyclic structure. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It includes a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom. The compound also contains a sulfonyl group attached to a thiophene ring, and a chloro-fluorophenyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its various functional groups. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the halogens on the phenyl ring could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar sulfonyl group and the halogens might increase its solubility in polar solvents .Scientific Research Applications
Pharmacological Applications
Compounds structurally related to the specified acetamide have been explored for their pharmacological properties, particularly as κ-opioid receptor (KOR) antagonists . These studies reveal their potential in treating conditions like depression and addiction. For instance, a study by Grimwood et al. (2011) identifies a novel κ-opioid receptor antagonist with high affinity for human, rat, and mouse KORs, showing potential for treating depression and addiction disorders through its pharmacological characterization (Grimwood et al., 2011).
Antimicrobial Activity
Research on derivatives of chloro-fluorophenyl acetamides has demonstrated antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as fungi. Badiger et al. (2013) synthesized a series of sulfide and sulfone derivatives showing antimicrobial properties against Escherichia coli, methicillin-resistant Staphylococcus aureus, Aspergillus niger, and Candida albicans (Badiger et al., 2013).
Synthesis of Novel Compounds
The synthesis of novel compounds with potential therapeutic applications is a significant area of research. Sunder et al. (2013) explored the synthesis of derivatives with anti-inflammatory activity, highlighting the chemical versatility and potential biological applications of chloro-fluorophenyl acetamides (Sunder et al., 2013).
Future Directions
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-oxo-2-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O5S2/c20-14-12-13(3-4-15(14)21)22-17(25)18(26)23-7-5-19(6-8-23)24(9-10-29-19)31(27,28)16-2-1-11-30-16/h1-4,11-12H,5-10H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVBOQMDZHRQLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CS3)C(=O)C(=O)NC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Ethylphenyl)sulfonyl]-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B3018045.png)

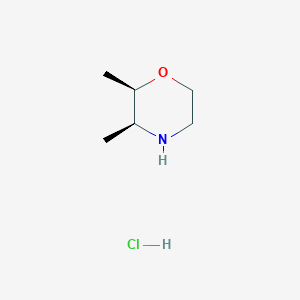
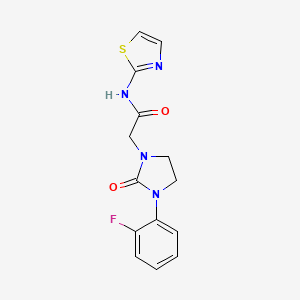
![N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B3018050.png)
![2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3018051.png)
